3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
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Overview
Description
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a unique structure combining indole, naphthalene, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the indole derivative with hydrazine hydrate.
Condensation with Naphthalene Derivative: The final step involves the condensation of the hydrazide with a naphthalene aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthalene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The indole and naphthalene moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The hydrazide linkage may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
- 2-(1H-Indol-3-yl)acetonitrile
- 3-(1H-Indol-5-yl)-1,2,4-oxadiazole
Uniqueness
3-(2,3-DIPHENYL-1H-INDOL-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of indole, naphthalene, and hydrazide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C34H27N3O |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C34H27N3O/c38-32(36-35-24-28-18-11-17-25-12-7-8-19-29(25)28)22-23-37-31-21-10-9-20-30(31)33(26-13-3-1-4-14-26)34(37)27-15-5-2-6-16-27/h1-21,24H,22-23H2,(H,36,38)/b35-24+ |
InChI Key |
ZPRILYDDSQJECF-JWHWKPFMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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